molecular formula C20H21N3O3 B5769771 N-ethyl-3-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

N-ethyl-3-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B5769771
M. Wt: 351.4 g/mol
InChI Key: DPYZNVPXFQGNPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-3-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, also known as SR-9011, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in research.

Mechanism of Action

N-ethyl-3-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a selective agonist of REV-ERBα, a nuclear receptor that plays a key role in the regulation of the circadian rhythm. By activating REV-ERBα, this compound can influence the expression of clock genes and other genes involved in the regulation of metabolism, leading to changes in energy expenditure and glucose homeostasis.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve glucose tolerance, increase energy expenditure, and reduce body weight in animal models of obesity and diabetes. It has also been shown to improve lipid metabolism and reduce inflammation in the liver. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-ethyl-3-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is its selectivity for REV-ERBα, which allows for more precise manipulation of the circadian rhythm and the metabolic pathways regulated by this receptor. However, its synthetic nature and limited availability may pose challenges for some research applications.

Future Directions

Future research on N-ethyl-3-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide could focus on further elucidating its mechanism of action and exploring its potential applications in the treatment of metabolic disorders. It could also involve the development of more efficient synthesis methods and the investigation of other REV-ERBα agonists with similar or improved properties. Additionally, studies could explore the potential of this compound as a tool for studying the circadian rhythm and its impact on various physiological processes.

Synthesis Methods

N-ethyl-3-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is synthesized through a multistep process involving the reaction of 4-methylbenzyl chloride with 3-amino-5-methoxybenzoic acid, followed by the reaction of the resulting intermediate with ethyl chloroformate and 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carbaldehyde. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N-ethyl-3-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been primarily used in scientific research as a tool to study the circadian rhythm and the molecular mechanisms involved in the regulation of sleep-wake cycles. It has also been studied for its potential applications in the treatment of metabolic disorders, such as obesity and diabetes.

properties

IUPAC Name

N-ethyl-3-methoxy-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-4-23(20(24)16-6-5-7-17(12-16)25-3)13-18-21-19(22-26-18)15-10-8-14(2)9-11-15/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYZNVPXFQGNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=C(C=C2)C)C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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